molecular formula C11H10FN3O2 B8651750 ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate

ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No. B8651750
M. Wt: 235.21 g/mol
InChI Key: OAYFFUSZSXAYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C11H10FN3O2 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylate

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

ethyl 1-(5-fluoropyridin-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H10FN3O2/c1-2-17-11(16)9-5-6-15(14-9)10-4-3-8(12)7-13-10/h3-7H,2H2,1H3

InChI Key

OAYFFUSZSXAYGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl-1H-pyrazole-3-carboxylate (25.0 g, 178.4 mmol) and 2-bromo-5-fluoropyridine (47.1 g, 267.6 mmol) in DMF (300 mL), copper(I) iodide (8.5 g, 44.6 mmol), rac-trans-N,N′-dimethylcyclohexane-1,2-diamine (28.1 mL, 178.4 mmol) and Cs2CO3 (116.2 g, 356.8 mmol) were added, and the resulting mixture was stirred for 7 hours at 90° C. The reaction mixture was allowed to cool to room temperature, then water and EtOAc were added thereto, followed by filtration through Celite®. The organic layer was taken out from the filtrate, washed with a saturated aqueous solution of sodium chloride, dried over Na2SO4, then the drying agent was filtered off, and then the solvent was distilled off under reduced pressure. The obtained residue was purified by column chromatography (HP-Sil 50 g, hexane/EtOAc=70/30 to 0/100). The obtained solid was stirred and washed in hexane/EtOAc=4/1 and filtered out to obtain the title compound (29.0 g) (colorless solid).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
47.1 g
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reactant
Reaction Step One
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28.1 mL
Type
reactant
Reaction Step One
Quantity
116.2 g
Type
reactant
Reaction Step One
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Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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